4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid
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Overview
Description
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid, also known as Coumarin-7-carboxylic acid, is a chemical compound that belongs to the class of coumarins. This compound has gained significant attention in the scientific community due to its various applications in research.
Scientific Research Applications
4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid has various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. Additionally, this compound has been studied for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of enzymes such as topoisomerase and aromatase. These enzymes play important roles in DNA replication and estrogen biosynthesis, respectively. Inhibition of these enzymes may lead to cell death and reduced tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, this compound has been studied for its potential use as an antioxidant.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid in lab experiments is its fluorescent properties. This compound can be used as a fluorescent probe for the detection of metal ions, which can be useful in various applications such as environmental monitoring and biomedical imaging. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound may be toxic to cells.
Future Directions
There are many future directions for the study of 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid. One direction is the development of new synthetic methods to produce this compound in a more efficient and cost-effective manner. Another direction is the study of its potential use as an anticancer and antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as an antioxidant.
Synthesis Methods
The synthesis of 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid involves the reaction of 7-hydroxycoumarin with 4-(chloromethyl)benzoic acid in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to produce the final product. This synthesis method has been optimized to produce high yields of the compound.
properties
IUPAC Name |
4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-8-17(19)23-16-9-14(6-7-15(11)16)22-10-12-2-4-13(5-3-12)18(20)21/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVQQZMKVHGRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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